3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one
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Overview
Description
3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a piperidine ring, and a chloropyridine moiety, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents The piperidine ring is then introduced via nucleophilic substitution reactions, often using piperidine and appropriate halogenated intermediates
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing greener solvents and reagents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the quinazolinone core or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the chloropyridine moiety, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated intermediates, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various functional groups onto the chloropyridine moiety.
Scientific Research Applications
3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe for biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and various functional groups.
Chloropyridine Derivatives: Compounds with chloropyridine moieties and different core structures.
Uniqueness
3-{[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a chloropyridine moiety
Properties
Molecular Formula |
C20H21ClN4O |
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Molecular Weight |
368.9 g/mol |
IUPAC Name |
3-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C20H21ClN4O/c1-14-23-18-5-3-2-4-16(18)20(26)25(14)13-15-7-10-24(11-8-15)19-6-9-22-12-17(19)21/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
InChI Key |
LDOLYDLJMHJISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=C(C=NC=C4)Cl |
Origin of Product |
United States |
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